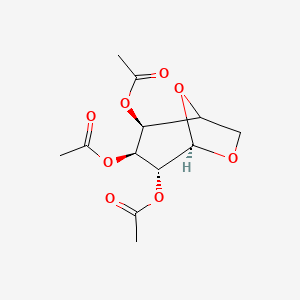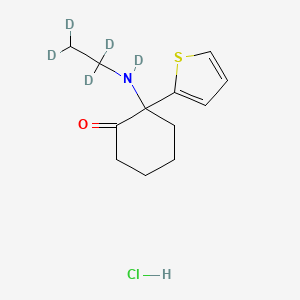
Tiletamine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiletamine is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine hydrochloride, the salt form, exists as odorless white crystals .
Synthesis Analysis
The synthesis of Tiletamine Hydrochloride involves the direct acylation of cyclopentanecarboxylic acid to form cyclopentyl 2-thienyl ketone. This is followed by halogenation in the presence of a solvent to form a halogenated cyclopentane 2-thienyl ketone. The halogenated compound is then aminated by reaction with an amine, and the reaction product is subjected to thermal rearrangement to form Tiletamine free base .Molecular Structure Analysis
The molecular formula of Tiletamine-d5 Hydrochloride is C12 D5 H12 N O S . H Cl with a molecular weight of 264.826 .Physical And Chemical Properties Analysis
Tiletamine Hydrochloride has a molecular formula of C12H18ClNOS and a molecular weight of 259.8 .Wissenschaftliche Forschungsanwendungen
Neuroscience
Field
Neuroscience
Methods
Researchers administer Tiletamine-d5 Hydrochloride to animal models via intraperitoneal injection at varying dosages to observe its effects on neural pathways and synaptic transmission.
Results
Studies have shown that Tiletamine-d5 Hydrochloride can induce changes in neural activity, affecting behaviors such as learning, memory, and mood regulation. Quantitative EEG data often reveal alterations in brain wave patterns post-administration .
Pharmacology
Field
Pharmacology
Methods
The compound is administered to test subjects, and blood samples are taken at intervals to measure absorption, distribution, metabolism, and excretion rates.
Results
Findings typically include detailed pharmacokinetic profiles, indicating the time to peak concentration, half-life, and clearance rates of Tiletamine-d5 Hydrochloride .
Veterinary Medicine
Field
Veterinary Medicine
Methods
It is administered intramuscularly or intravenously, with dosages adjusted based on the animal’s weight and the required depth of anesthesia.
Results
The use of Tiletamine-d5 Hydrochloride in veterinary medicine has been shown to provide effective anesthesia with a rapid onset and minimal side effects when used at appropriate dosages .
Anesthesiology
Field
Anesthesiology
Methods
Clinical trials involve administering the drug under controlled conditions, monitoring vital signs, and assessing the quality of anesthesia.
Results
Preliminary results suggest that Tiletamine-d5 Hydrochloride, when used in conjunction with other anesthetics, can contribute to a stable anesthetic state with manageable recovery times .
Toxicology
Field
Toxicology
Methods
Toxicity studies involve long-term administration of the drug to animal models, followed by comprehensive health assessments and tissue analyses.
Results
Data from these studies help establish safe dosage ranges and identify any organ-specific toxicity or adverse effects that may occur with prolonged use .
Emergency Medicine
Field
Emergency Medicine
Methods
Case studies and retrospective analyses of emergency room records are used to document instances of Tiletamine-d5 Hydrochloride overdose and the interventions employed.
Results
Such studies contribute to the development of treatment protocols for managing acute toxicity, including the use of respiratory support and symptomatic treatments .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-FWRSOEPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiletamine-d5 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
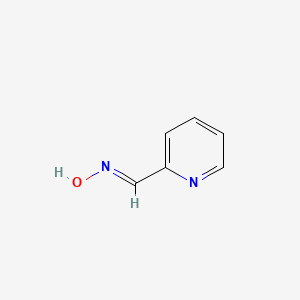

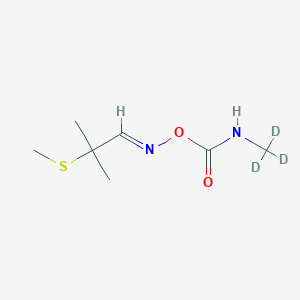

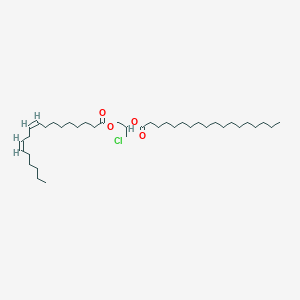
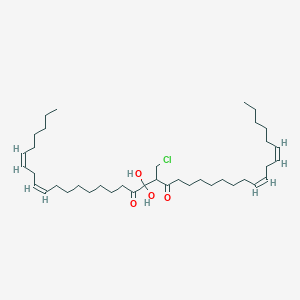
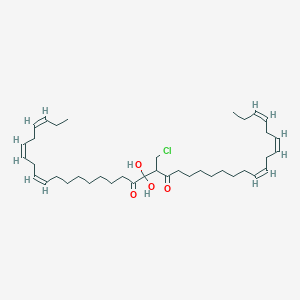
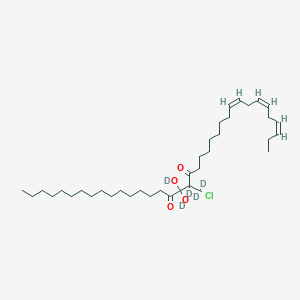
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
